molecular formula C14H12Cl2N2OS B2784162 (E)-2,4-dichloro-6-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol CAS No. 227315-59-5

(E)-2,4-dichloro-6-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol

Cat. No.: B2784162
CAS No.: 227315-59-5
M. Wt: 327.22
InChI Key: JMJQKTMGJVWIEV-REZTVBANSA-N
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Description

“(E)-2,4-dichloro-6-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction produces a series of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various theoretical techniques . These studies have helped in understanding the various molecular interactions that stabilize the molecular complexes .


Chemical Reactions Analysis

The reactivity of this compound towards some chemical reagents has been observed . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques . These analyses have helped in understanding its desirable drug-likeness and oral bioavailability characteristics .

Mechanism of Action

This compound has been studied as an anticancer agent capable of inhibiting c-Met receptor tyrosine kinase . The inhibition of this receptor is responsible for the development of cancer cell lines .

Future Directions

The future directions for this compound involve further optimization to develop new chemopreventive and chemotherapeutic agents against certain types of cancer cell lines . Additionally, further studies are needed to explore its potential as a new c-Met inhibitor .

Properties

IUPAC Name

2,4-dichloro-6-[(E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c15-9-5-8(13(19)10(16)6-9)7-17-14-18-11-3-1-2-4-12(11)20-14/h5-7,19H,1-4H2/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJQKTMGJVWIEV-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N=CC3=C(C(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)/N=C/C3=C(C(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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